1,2-Bis[2-(2-chloroethoxy)ethoxy]ethane, also known as Triethylene glycol dichloride, finds use in the synthesis of various organic compounds. For instance, it was employed in the preparation of a series of para-(1,1,3,3-tetramethylbutyl)-phenoxypoly(ethoxy)ethanols, which are potential lubricating oil additives [1].
[1] Bis 2-(2-chloroethoxy)ethyl ether = 99.0 T 638-56-2 - Sigma-Aldrich ()
This compound has been utilized as a precursor for the synthesis of ionic liquids. Specifically, it was used in the preparation of 1-(4-pyridiniumaldoxime)-2-(((2-chloroethoxy)-2-ethoxy)ethoxy)ethane, a cationic liquid with potential applications in catalysis and separation processes [2].
[2] 1,2-Bis(2-chloroethoxy)ethane 97 112-26-5 - Sigma-Aldrich ()
Chloro-PEG5-chloride is a polyethylene glycol (PEG) derivative with chlorine atoms at both ends of the molecule. Its molecular formula is C10H20Cl2O6, and it has a molar mass of 307.1682 g/mol . The compound consists of a PEG chain with five ethylene oxide units, terminated by chlorine atoms on each end. It is slightly soluble in chloroform and appears as a clear, colorless liquid at room temperature .
The most common chemical transformations of Chloro-PEG5-chloride involve its terminal chlorine atoms. These reactive sites can undergo various nucleophilic substitution reactions:
While Chloro-PEG5-chloride itself does not have direct biological activity, its derivatives and conjugates play important roles in various biological applications:
The synthesis of Chloro-PEG5-chloride typically involves the following steps:
Chloro-PEG5-chloride finds applications in various fields:
Interaction studies involving Chloro-PEG5-chloride focus primarily on its role as a precursor or intermediate in the synthesis of more complex molecules. Some key interactions include:
Several compounds share structural similarities or functional properties with Chloro-PEG5-chloride:
Chloro-PEG5-chloride stands out due to its balanced reactivity, allowing for selective modifications at both ends of the molecule. Its specific chain length (5 ethylene oxide units) provides a unique balance of flexibility and size for various applications, particularly in PROTAC development and bioconjugation .